
2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile, also known as 2-ADT, is an organic compound with potential applications in the field of scientific research. It is a heterocyclic compound with a thiophene ring and two chlorine atoms. 2-ADT has been studied for its biological activity, biochemical and physiological effects, pharmacodynamics, and its potential for use in in vivo and in vitro experiments.
Wissenschaftliche Forschungsanwendungen
Thiophene Analogues and Related Research
Research on thiophene analogues, such as those related to carcinogens like benzidine and 4-aminobiphenyl, emphasizes the importance of these compounds in evaluating potential carcinogenicity and their biological activities. Studies have synthesized thiophene derivatives to assess their carcinogenic potential, indicating a broader interest in thiophene compounds within pharmacological and toxicological research domains (Ashby et al., 1978).
Environmental Impact and Degradation Studies
The environmental behavior and degradation of closely related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively studied. These studies shed light on the ecological impact, fate, and biodegradation pathways of chlorophenyl-containing herbicides. Insights from these research efforts could inform potential environmental applications or considerations for 2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile, given its structural similarity to these compounds (Islam et al., 2017).
Wirkmechanismus
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile may also interact with various biological targets.
Mode of Action
It’s known that aromatic compounds with an indole nucleus can interact with multiple receptors . This interaction could lead to a variety of biological responses, depending on the specific targets involved.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and possibly this compound, could affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2-amino-4-(2,5-dichlorophenyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2S/c12-6-1-2-10(13)7(3-6)9-5-16-11(15)8(9)4-14/h1-3,5H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUYPUFMYQJTIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CSC(=C2C#N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)

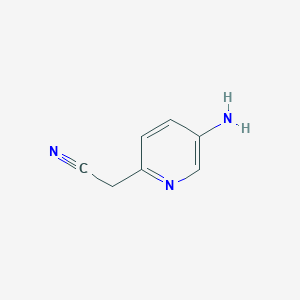
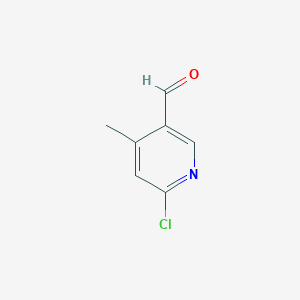
![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)
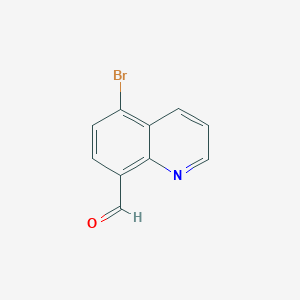
![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)
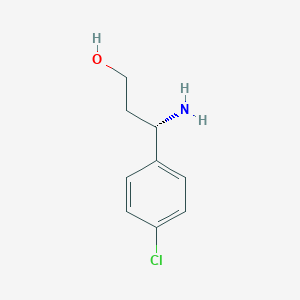
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)
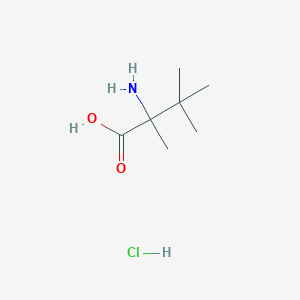
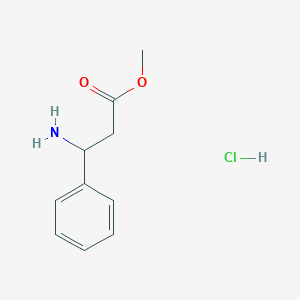

![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)
